9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. Its molecular formula is and it has a molecular weight of approximately 365.39 g/mol. This compound features a purine core substituted with a benzodioxole moiety, which is indicative of its potential biological activity. It is primarily utilized in medicinal chemistry research and is being investigated for various therapeutic applications, including its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves several key steps:
The molecular structure of 9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be represented using various chemical notation systems:
InChI=1S/C19H19N5O4/c1-12(22)18(27)20-14(21)15(23)16(24)17(25)29(19(28)26)13(2)10-5-3-4-11(10)30-6-9(8)7-30/h3-5,12,14H,6-9H2,1-2H3,(H2,20,21)(H,26) .
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC(=C(C=C5)OC)OC .
These notations provide a comprehensive view of the compound's structure and can be used for further computational modeling and analysis.
The compound can participate in several chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and drug development .
The mechanism of action for 9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets within cells:
9-(2H-1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several important applications:
This compound exemplifies the intricate interplay between synthetic chemistry and biological function, highlighting its potential in advancing therapeutic strategies against cancer and other diseases.
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1